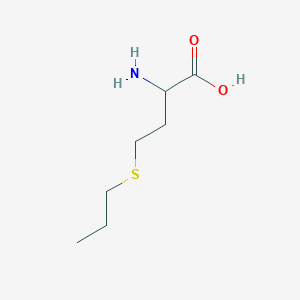
N-(Triphenylmethyl)-L-asparaginyl-L-leucine 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Triphenylmethyl)-L-asparaginyl-L-leucine 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triphenylmethyl group, an asparaginyl residue, a leucine residue, and a 1,1-dimethylethyl ester group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Triphenylmethyl)-L-asparaginyl-L-leucine 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available amino acids and protecting groups. One common synthetic route includes the following steps:
Protection of Amino Groups: The amino groups of L-asparagine and L-leucine are protected using triphenylmethyl (trityl) and tert-butyl groups, respectively.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Triphenylmethyl)-L-asparaginyl-L-leucine 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(Triphenylmethyl)-L-asparaginyl-L-leucine 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate binding.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of N-(Triphenylmethyl)-L-asparaginyl-L-leucine 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. The triphenylmethyl group may enhance the compound’s stability and binding affinity, while the asparaginyl and leucine residues contribute to its specificity and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Triphenylmethyl)-L-glutaminyl-L-leucine 1,1-dimethylethyl ester
- N-(Triphenylmethyl)-L-asparaginyl-L-valine 1,1-dimethylethyl ester
Uniqueness
N-(Triphenylmethyl)-L-asparaginyl-L-leucine 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and specificity in various applications.
Eigenschaften
Molekularformel |
C33H41N3O4 |
|---|---|
Molekulargewicht |
543.7 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-[[(2S)-2-amino-4-oxo-4-(tritylamino)butanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C33H41N3O4/c1-23(2)21-28(31(39)40-32(3,4)5)35-30(38)27(34)22-29(37)36-33(24-15-9-6-10-16-24,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h6-20,23,27-28H,21-22,34H2,1-5H3,(H,35,38)(H,36,37)/t27-,28-/m0/s1 |
InChI-Schlüssel |
ZFIHTJOKCKXWRM-NSOVKSMOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)OC(C)(C)C)NC(=O)[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
Kanonische SMILES |
CC(C)CC(C(=O)OC(C)(C)C)NC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


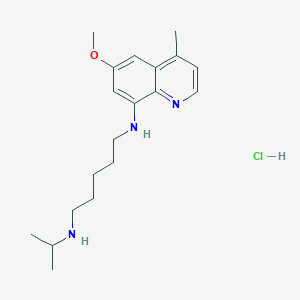
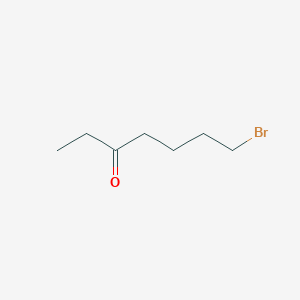
![Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14013361.png)
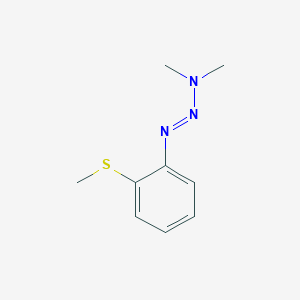
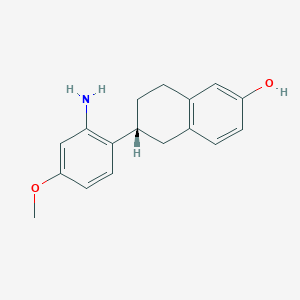
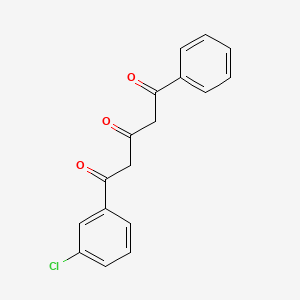
![3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B14013384.png)
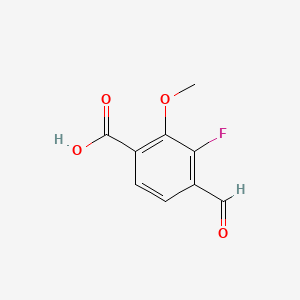
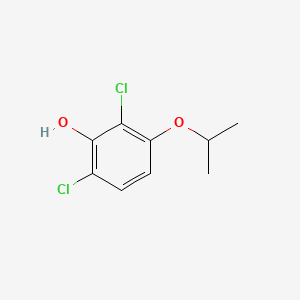
![(S)-5-[Diphenyl[(trimethylsilyl)oxy]methyl]-5,6-dihydro-2-(2,3,4,5,6-pentafluorophenyl)-1,2,4-triazolo[3,4-a]isoquinolin-2-ium Tetrafluoroborate](/img/structure/B14013400.png)
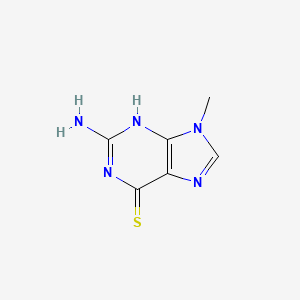
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate;hydrate](/img/structure/B14013411.png)
